

Heptadecan-9-yl 8-bromooctanoate: A Technical Guide for Lipid Nanoparticle Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptadecan-9-yl 8-bromooctanoate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecan-9-yl 8-bromooctanoate is a key lipid synthon, a building block used in the synthesis of novel ionizable lipids for the formulation of lipid nanoparticles (LNPs). Its unique structure, featuring a branched heptadecan-9-yl tail and a reactive 8-bromooctanoate head, makes it a versatile precursor for creating a library of ionizable lipids with diverse properties. These lipids are critical components of LNPs, which have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. This technical guide provides a comprehensive overview of **Heptadecan-9-yl 8-bromooctanoate**, its application in the synthesis of the widely used ionizable lipid SM-102, and the subsequent formulation and characterization of LNPs for advanced drug delivery research.

Core Concepts: The Role in LNP Formulation

Lipid nanoparticles are typically composed of four main components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid[1][2]. The ionizable lipid is arguably the most critical component, as it is responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells[3].

Heptadecan-9-yl 8-bromooctanoate serves as a foundational molecule for the synthesis of these crucial ionizable lipids. The bromine atom on the octanoate chain is an excellent leaving

group, allowing for facile reaction with various amine-containing head groups[4]. This modularity enables the systematic modification of the ionizable lipid's structure to optimize the performance of the resulting LNP formulation.

A prime example of a clinically relevant ionizable lipid synthesized from a heptadecan-9-yl bromo-ester precursor is SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate)[1][5]. The branched heptadecan-9-yl tail of SM-102 is believed to contribute to the fusogenicity of the LNP, aiding in the endosomal escape of the nucleic acid payload[5].

Physicochemical Properties

The fundamental properties of **Heptadecan-9-yl 8-bromooctanoate** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C25H49BrO2	[6]
Molecular Weight	461.56 g/mol	[6]
CAS Number	2089253-22-3	[6]
Appearance	Colorless to light yellow liquid	[6]
Purity	≥97.0%	[6]
Storage	-20°C for long-term storage	[6]

Experimental Protocols

Synthesis of a Representative Ionizable Lipid (SM-102 Analogue)

This protocol describes the synthesis of an ionizable lipid structurally analogous to SM-102, utilizing **Heptadecan-9-yl 8-bromooctanoate** as a key reactant. The final step involves an alkylation reaction between the bromo-ester and a secondary amine[1].

Materials:

- **Heptadecan-9-yl 8-bromooctanoate**
- Appropriate secondary amine head group (e.g., N-(2-hydroxyethyl)-N-(6-oxo-6-(undecyloxy)hexyl)amine)
- Apolar solvent (e.g., Dichloromethane)
- Triethylamine (or another non-nucleophilic base)
- Purification system (e.g., Flash chromatography with an evaporative light-scattering detector) [\[7\]](#)

Procedure:

- In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve **Heptadecan-9-yl 8-bromooctanoate** in the chosen apolar solvent.
- Add the secondary amine head group to the solution in a stoichiometric equivalent.
- Add an excess of triethylamine to act as a base and scavenger for the HBr byproduct.
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).
- Upon completion, quench the reaction and wash the organic layer with a mild aqueous acid, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product using flash chromatography to yield the final ionizable lipid [\[7\]](#).

Lipid Nanoparticle Formulation

This protocol outlines the formulation of LNPs using a microfluidic mixing method with an ionizable lipid derived from **Heptadecan-9-yl 8-bromooctanoate** (e.g., SM-102).

Materials:

- Ionizable lipid (e.g., SM-102)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
- Ethanol
- Nucleic acid (e.g., mRNA) in an aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0)
- Microfluidic mixing device

Procedure:

- Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol[4].
- Lipid Mixture Preparation: Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:DMG-PEG 2000)[4][8][9].
- Nucleic Acid Preparation: Prepare the nucleic acid solution in the aqueous buffer.
- Microfluidic Mixing: Set up the microfluidic device with two inlet streams. One stream will contain the lipid mixture in ethanol, and the other will contain the nucleic acid in the aqueous buffer.
- Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing will induce the self-assembly of the LNPs.
- Purification: The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.
- Sterilization: Sterile filter the final LNP formulation through a 0.22 μm filter.

Quantitative Data Presentation

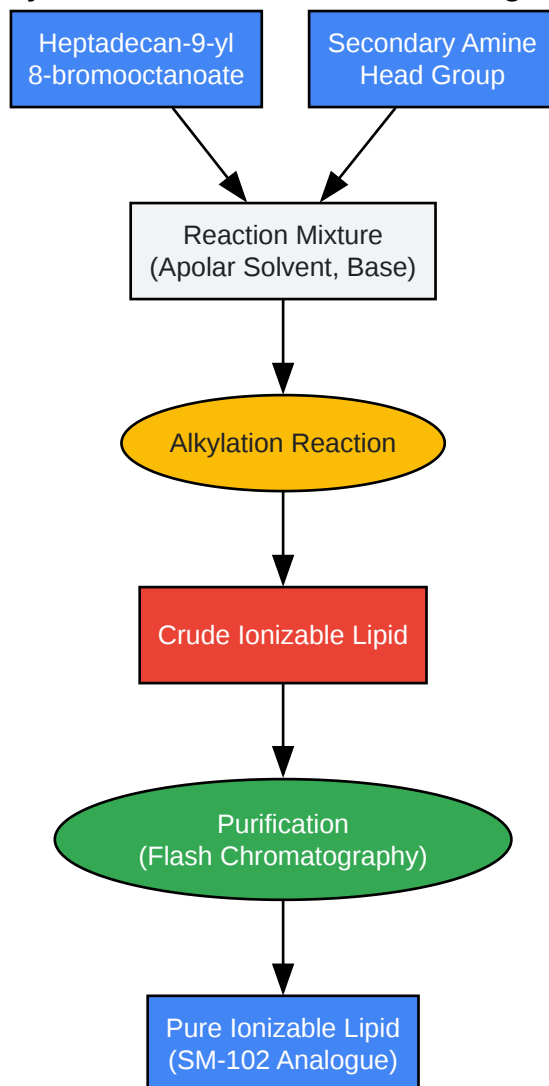
The following table summarizes typical physicochemical characteristics of LNPs formulated with SM-102, an ionizable lipid derived from a **Heptadecan-9-yl 8-bromooctanoate** precursor.

Parameter	Typical Value	Method of Analysis	Reference(s)
pKa	6.68	TNS Assay	[10]
Particle Size (Diameter)	80 - 120 nm	Dynamic Light Scattering (DLS)	[8][11]
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)	[8][11]
Zeta Potential	Near-neutral at physiological pH	Electrophoretic Light Scattering (ELS)	[5]
Encapsulation Efficiency	> 90%	RiboGreen Assay	[3]

Visualization of Key Processes

Synthesis of an SM-102 Analogue

Synthesis of an SM-102 Analogue

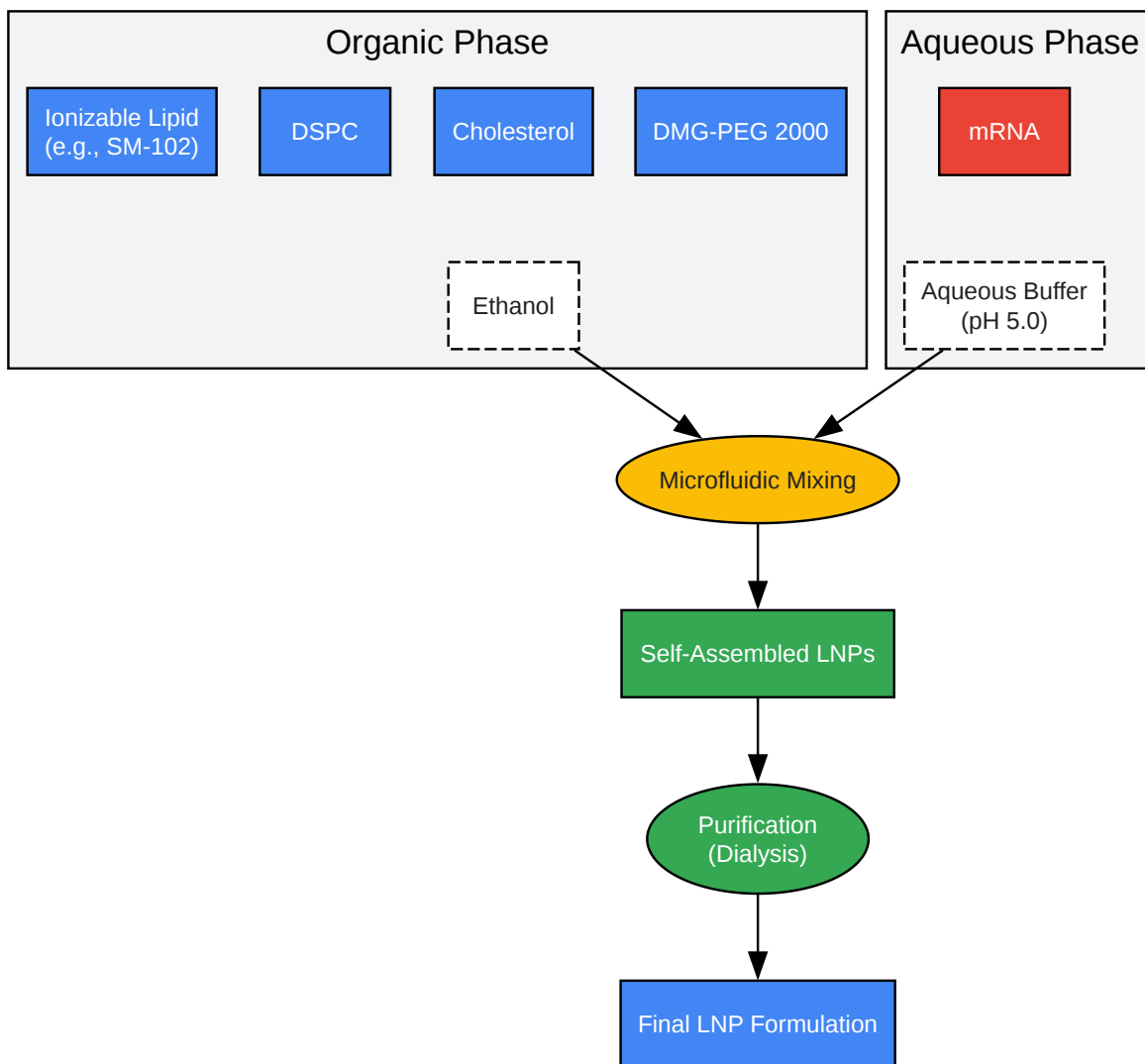


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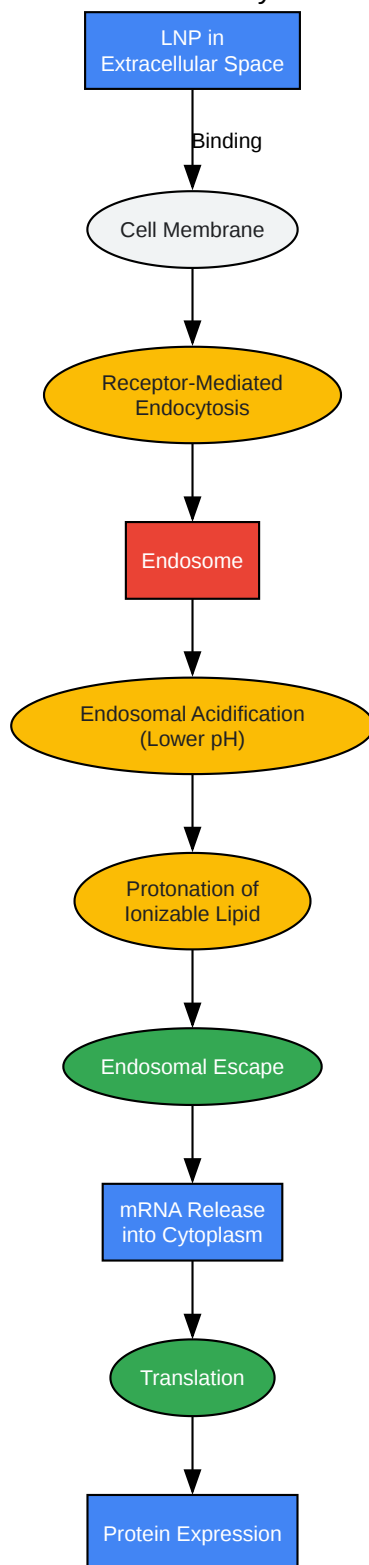
Caption: Synthetic workflow for an ionizable lipid from **Heptadecan-9-yl 8-bromooctanoate**.

LNP Formulation via Microfluidic Mixing

LNP Formulation Workflow



LNP Cellular Delivery Pathway

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References

- 1. SM-102 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What is SM-102? | BroadPharm [broadpharm.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. pmrnamed.ca [pmrnamed.ca]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a2bchem.com [a2bchem.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Heptadecan-9-yl 8-bromooctanoate: A Technical Guide for Lipid Nanoparticle Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820120#heptadecan-9-yl-8-bromooctanoate-for-lipid-nanoparticle-research]

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